![molecular formula C15H13BrClNO B5650718 3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide](/img/structure/B5650718.png)
3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to 3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide, often involves intermolecular interactions, characterized by X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Compounds such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and its chloro counterpart have been synthesized in good yields and characterized spectroscopically, indicating a methodology that may apply to the target compound (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using X-ray diffraction, IR, NMR, and UV-Vis spectra, providing insights into optimized geometrical structures, harmonic vibrational frequencies, and chemical shifts. For instance, 2-bromo-N-(2,4-difluorobenzyl)benzamide, a related compound, demonstrates the importance of crystal structure analysis in understanding the molecular conformation and intermolecular interactions, which could be mirrored in the study of 3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide (Polo et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can include three-component reactions, indicating a complex reactivity pattern that could be expected from the target compound. For example, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives have been synthesized through a simple reaction workup, suggesting potential pathways for synthesizing and modifying the target compound (Sabbaghan & Hossaini, 2012).
Physical Properties Analysis
The physical properties of benzamide derivatives, including the target compound, can be inferred from crystallographic studies. These studies reveal the conformation of NH bonds, the orientation of molecular planes, and hydrogen bonding patterns, which play a crucial role in determining the compound's physical properties (Gowda et al., 2008).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity, bonding patterns, and interaction energies, can be thoroughly investigated through spectroscopic methods and theoretical calculations, including DFT. For instance, the study of closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides offers insights into molecular conformations and hydrogen bonding in zero, one, and two dimensions, which are critical for understanding the chemical behavior of similar compounds (Sagar et al., 2018).
properties
IUPAC Name |
3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-9-6-10(2)14(13(17)7-9)18-15(19)11-4-3-5-12(16)8-11/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACKEZOXQIDORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide |
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